molecular formula C19H21N5O B12163581 2-(5-methyl-1H-tetrazol-1-yl)-N-(4-phenylbutan-2-yl)benzamide

2-(5-methyl-1H-tetrazol-1-yl)-N-(4-phenylbutan-2-yl)benzamide

Katalognummer: B12163581
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: PSUBFGDBAFNZRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-methyl-1H-tetrazol-1-yl)-N-(4-phenylbutan-2-yl)benzamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1H-tetrazol-1-yl)-N-(4-phenylbutan-2-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling with Benzamide: The tetrazole derivative is then coupled with a benzamide derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Phenylbutan Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the tetrazole ring.

    Reduction: Reduction reactions could target the benzamide moiety, potentially converting it to an amine.

    Substitution: The phenylbutan group may participate in substitution reactions, especially under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-(5-methyl-1H-tetrazol-1-yl)-N-(4-phenylbutan-2-yl)benzamide would depend on its specific biological target. Generally, tetrazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(1H-tetrazol-1-yl)-N-(4-phenylbutan-2-yl)benzamide: Lacks the methyl group on the tetrazole ring.

    2-(5-methyl-1H-tetrazol-1-yl)-N-(4-phenylbutan-2-yl)acetamide: Has an acetamide group instead of a benzamide group.

Uniqueness

The presence of the methyl group on the tetrazole ring and the specific substitution pattern on the benzamide moiety may confer unique biological activities or chemical reactivity compared to similar compounds.

Eigenschaften

Molekularformel

C19H21N5O

Molekulargewicht

335.4 g/mol

IUPAC-Name

2-(5-methyltetrazol-1-yl)-N-(4-phenylbutan-2-yl)benzamide

InChI

InChI=1S/C19H21N5O/c1-14(12-13-16-8-4-3-5-9-16)20-19(25)17-10-6-7-11-18(17)24-15(2)21-22-23-24/h3-11,14H,12-13H2,1-2H3,(H,20,25)

InChI-Schlüssel

PSUBFGDBAFNZRA-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)NC(C)CCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.